molecular formula C10H11FO2 B1471750 2-Fluoro-3-(2-methylphenyl)propanoic acid CAS No. 1539454-95-9

2-Fluoro-3-(2-methylphenyl)propanoic acid

Cat. No. B1471750
CAS RN: 1539454-95-9
M. Wt: 182.19 g/mol
InChI Key: LSEJXFGLDXCKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(2-methylphenyl)propanoic acid is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(3-fluoro-2-methylphenyl)propanoic acid, a compound similar to the one , is 1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) . This provides a detailed description of the molecule’s structure.

Scientific Research Applications

Enantioseparation and Chiral Analysis

Enantioseparation of Constitutional Isomers

2-Fluoro-3-(2-methylphenyl)propanoic acid, as part of a broader class of 2-(methylphenyl)propanoic acids, has been investigated for its enantioseparation capabilities using countercurrent chromatography. This process is significant for pharmaceutical applications where the chirality of a compound can affect its biological activity. Research demonstrated the successful enantioseparation of isomeric compounds utilizing hydroxypropyl-β-cyclodextrin as a chiral selector, highlighting the influence of methyl group positions on benzene rings on enantioseparation efficiency and the importance of steric hindrance in inclusion interactions (Yang Jin et al., 2020).

Radiopharmaceutical Development

Automated Synthesis of Radiopharmaceuticals

Automated synthesis of radiopharmaceuticals targeting the sphingosine-1 phosphate receptor 1 (S1P1) demonstrates the applicability of fluorinated compounds like 2-Fluoro-3-(2-methylphenyl)propanoic acid derivatives in PET imaging. This area of research focuses on the development of novel imaging agents for diagnosing and monitoring diseases, showing how fluorinated compounds can be synthesized under Good Manufacturing Practices (cGMP) conditions for human studies (Zonghua Luo et al., 2019).

Novel Fluorinated Compounds for Imaging

Development of Fluorine-18 Radiotracers

The synthesis and biological evaluation of fluorine-18 labeled amino acids, including analogues of alpha-aminoisobutyric acid, underscore the potential of fluorinated compounds in tumor imaging via positron emission tomography (PET). Such research is pivotal for advancing diagnostic tools and understanding cancer metabolism, showcasing the specific utility of fluorinated amino acids in imaging studies (J. McConathy et al., 2002).

Chiral Building Blocks and Synthesis

Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids

The enantioselective synthesis of various benzyloxymethyl phenyl propionic acids, including those with fluorine substitutions, highlights the utility of these compounds as chiral building blocks. Such synthetic approaches are essential for creating enantiomerically pure compounds used in the development of pharmaceuticals, demonstrating the role of chirality in drug design and synthesis (J. Parsons et al., 2004).

Biocatalysis and Green Chemistry

Biocatalytic Synthesis of Fluorinated Compounds

The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, a compound related to the 2-fluoro-3-(2-methylphenyl)propanoic acid, demonstrates innovative approaches to incorporating fluorine into organic molecules. This research signifies the expanding intersection between biocatalysis and fluorine chemistry, offering environmentally friendly and efficient methods to synthesize fluorinated compounds with potential applications in medicine and materials science (Wei Liu et al., 2022).

Safety and Hazards

The safety information for 3-(3-fluoro-2-methylphenyl)propanoic acid, a compound similar to the one , indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEJXFGLDXCKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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